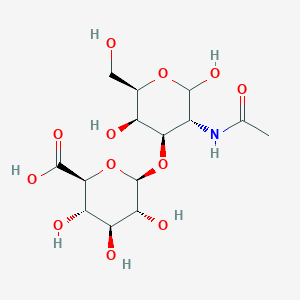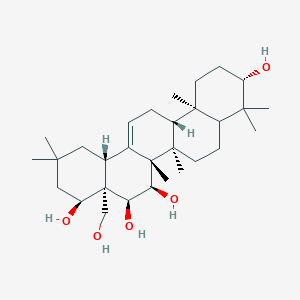
N-Acetylchondrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylchondrosine (NAC) is a naturally occurring compound that has been found to have various applications in scientific research. It is a derivative of chondroitin sulfate, a glycosaminoglycan that is commonly found in connective tissues. NAC has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for therapeutic use in various diseases.
Wissenschaftliche Forschungsanwendungen
Enzymatic Degradation in Rabbit Liver
N-Acetylchondrosine undergoes enzymatic degradation in rabbit liver. Nakamura et al. (1988) demonstrated that when this compound is incubated with a rabbit liver crude enzyme extract, β-glucuronidase degrades it, leading to the liberation of monosaccharides such as glucuronic acid and N-acetylgalactosamine. This process contributes to understanding the degradation of chondroitin sulfates in biological systems (Nakamura, Takagaki, Majima, & Endo, 1988).
Chemical Reactivity and Modification
Inoue and Nagasawa (1982) explored the chemical reactivity of this compound, revealing its potential for creating specific chemical derivatives. They found that this compound can be activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to produce O-acylisourea. This derivative did not react with nucleophile reagents over a wide pH range, indicating specific chemical properties that could be exploited in biochemical applications (Inoue & Nagasawa, 1982).
Implications in Protein Acetylation
Protein acetylation, a posttranslational modification, is influenced by compounds like this compound. Choudhary et al. (2009) reported that lysine acetylation targets protein complexes and regulates major cellular functions. This insight highlights the broader implications of this compound in understanding and manipulating protein acetylation pathways (Choudhary, Kumar, Gnad, Nielsen, Rehman, Walther, Olsen, & Mann, 2009).
Acetylcholinesterase Interaction
This compound's interaction with acetylcholinesterase (AChE) is another area of research. Eckroat, Manross, and Cowan (2020) discussed the role of acetylcholinesterase inhibitors in Alzheimer's disease treatment, highlighting the importance of understanding such interactions for therapeutic applications (Eckroat, Manross, & Cowan, 2020).
Eigenschaften
| 18341-92-9 | |
Molekularformel |
C14H23NO12 |
Molekulargewicht |
397.33 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO12/c1-3(17)15-5-10(6(18)4(2-16)25-13(5)24)26-14-9(21)7(19)8(20)11(27-14)12(22)23/h4-11,13-14,16,18-21,24H,2H2,1H3,(H,15,17)(H,22,23)/t4-,5-,6+,7+,8+,9-,10-,11+,13?,14-/m1/s1 |
InChI-Schlüssel |
LJORHONFMDUUHP-XQLAHFFZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyme |
N-acetylchondrosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)


